molecular formula C9H10BrN B8761974 (s)-5-Bromo-2,3-dihydro-1h-inden-2-amine

(s)-5-Bromo-2,3-dihydro-1h-inden-2-amine

Cat. No.: B8761974
M. Wt: 212.09 g/mol
InChI Key: RWAVYCTUVYJSMU-VIFPVBQESA-N
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Description

(s)-5-Bromo-2,3-dihydro-1h-inden-2-amine is a useful research compound. Its molecular formula is C9H10BrN and its molecular weight is 212.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

(2S)-5-bromo-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C9H10BrN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2/t9-/m0/s1

InChI Key

RWAVYCTUVYJSMU-VIFPVBQESA-N

Isomeric SMILES

C1[C@@H](CC2=C1C=CC(=C2)Br)N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared using a similar method to that described in Prashad et al, Adv. Synth. Catal. 2001, 343, No. 5, pp 461-472: ie by resolution of the free base form of racemic 5-bromo-2-aminoindan using (1R)-(−)-10-camphorsulphonic acid to obtain (S)-5-bromo-2-aminoindan (1R)-(−)-10-camphorsulfonate salt.
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Synthesis routes and methods II

Procedure details

The title compound was prepared using a similar method to that described in Prashad et al, Adv. Synth. Catal. 2001, 343, No. 5, pp 461-472: ie by resolution of the free base form of racemic 5-bromo-2-aminoindan using (1S)-(+)-10-camphorsulphonic acid to obtain (R)-5-bromo-2-aminoindan (1S)-(+)-10-camphorsulfonate salt. The enantiomeric purity of (R)-5-bromo-2-aminoindan (1S)-(+)-10-camphorsulfonate salt was checked by HPLC using the following conditions:
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Synthesis routes and methods III

Procedure details

resolving 5-bromo-2-aminoindane with either (R) or (S)-10-camphorsulfonic acid to obtain either chiral (R)- or (S)-5-bromo-2-aminoindane;
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Synthesis routes and methods IV

Procedure details

A solution of 118.8 g of 2-aminoindane hydrochloride in 594 mL of water is heated to a temperature of 58-60° C. and 120.0 g of bromine is added over a period of 50 minutes while maintaining an internal temperature at 58 to 62° C. The mixture is stirred at 60-62° C. for 1 hour and 107 mL of hydrobromic (48%) is added over a period of 5 minutes while maintaining the internal temperature of 60-62° C. The mixture is stirred for an additional 10 minutes. The reaction mixture is cooled to an internal temperature of 20-23° C. over a period of 1 hour. The resulting solid is collected by filtration, washed with 3×133 mL of 2-propanol and dried at 58-60° C. under vacuum (10-30 torr) to obtain crude (±)-5-bromo-2-aminoindan hydrobromide. A suspension of 156.0 g of crude (±)-5-bromo-2-aminoindane hydrobromide in 390 mL of deionized water is heated to a temperature at 95-100° C. to obtain a clear solution. The solution is cooled to an internal temperature at 20-23° C. over a period of 2.5 hours and stirred at 20-23° C. for an additional 30 minutes. The resulting solid is collected by filtration and washed with 3×20 mL of water (precooled to 0-5° C.), and dried at 60-65° C. under vacuum (10-30 torr) with nitrogen bleeding to obtain (±)-5-bromo-2-aminoindane hydrobromide. A mixture of 130.0 g of (±)-5-bromo-2-aminoindane hydrobromide and 1500 mL of isopropyl acetate is stirred at 20-25° C. under nitrogen. A solution (precooled to 20-25° C.) of 26.62 g of sodium hydroxide and 186.35 g of sodium chloride in 750 mL of water is added over a period of 5 minutes while maintaining an internal temperature at 20-25° C. The suspension is stirred efficiently until all the solid dissolves (30 minutes). The organic layer is separated and the aqueous layer is extracted with 750 mL of isopropyl acetate. The organic layers are combined to afford ˜2330 mL of a solution of (±)-5-bromo-2-aminoindane free base.
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Synthesis routes and methods V

Procedure details

2.93 g of (S)-5-bromo-indan-2-ylamine were prepared as described for the (R)enantiomer starting from 12.5 of racemic 5-bromo-indan-2-ylamine and the corresponding (1R)-(−)-campher-sulfonic acid. The enantiomeric purity was checked via chiral HPLC on a DAICEL Chiralcel OJ column (4.6×250 mm) using n-hexane:isopropanol:triethylamine (90:10:0.1) as eluent: 99% (S)-1% (R).
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